1,3-Dithiane, 2-pentylidene-
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Overview
Description
1,3-Dithiane, 2-pentylidene-: is an organosulfur compound that belongs to the class of dithianes. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. The 1,3-dithiane structure is particularly notable for its use in organic synthesis as a versatile building block and protecting group for carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. For example, the reaction of formaldehyde with 1,3-propanedithiol yields 1,3-dithiane .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. Catalysts such as yttrium triflate and tungstophosphoric acid have been employed to achieve high chemoselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane, 2-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: Oxidative cleavage of the dithiane ring can be achieved using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction of the dithiane ring can be performed using hydrogenation with catalysts like nickel or rhodium.
Substitution: The dithiane ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: MCPBA, OsO4, KMnO4
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, sulfonates, triflates
Major Products Formed:
Oxidation: Cleavage of the dithiane ring to form carbonyl compounds.
Reduction: Formation of methylene moieties.
Substitution: Formation of substituted dithiane derivatives.
Scientific Research Applications
1,3-Dithiane, 2-pentylidene- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiane, 2-pentylidene- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be introduced into an organic molecule, protecting the carbonyl group from unwanted reactions. The protected carbonyl group can then undergo various transformations, and the dithiane ring can be removed under specific conditions to regenerate the carbonyl group .
Comparison with Similar Compounds
1,2-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 2 positions.
1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.
1,3-Dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
Uniqueness: 1,3-Dithiane, 2-pentylidene- is unique due to its stability and versatility as a protecting group and building block in organic synthesis. Its ability to undergo various chemical reactions and its role in polarity inversion make it a valuable tool in synthetic chemistry .
Properties
CAS No. |
54561-45-4 |
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Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2-pentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h6H,2-5,7-8H2,1H3 |
InChI Key |
DPFLBHKBGLXXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1SCCCS1 |
Origin of Product |
United States |
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